Cardionogen 2
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cardionogen 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and properties of triazolothiadiazole derivatives.
Biology: this compound is employed in studies of cardiogenesis, where it has been shown to promote the formation of cardiomyocytes in both zebrafish embryos and murine embryonic stem cells
Medicine: The compound’s ability to modulate heart development makes it a potential candidate for therapeutic applications in regenerative medicine and heart disease treatment
Industry: While its industrial applications are still being explored, this compound’s unique properties may make it useful in the development of new pharmaceuticals and biotechnological products
Mécanisme D'action
Target of Action
Cardionogen 2 primarily targets cardiac progenitor cells . These cells are essential for heart development and function. They have the ability to differentiate into various types of cells that make up the heart, including cardiomyocytes, which are the muscle cells responsible for the contractile function of the heart .
Mode of Action
This compound interacts with its targets, the cardiac progenitor cells, by modulating the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. This compound inhibits Wnt/β-catenin-dependent transcription in murine embryonic stem cells and zebrafish embryos . This inhibition of the Wnt signaling pathway results in the promotion of cardiogenesis during and after gastrulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting this pathway, this compound promotes the expansion of cardiac progenitor cells, leading to an increase in the number of cardiomyocytes . This results in myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular effect of this compound is the inhibition of Wnt/β-catenin-dependent transcription . On a cellular level, this results in the expansion of cardiac progenitor cells and an increase in the number of cardiomyocytes . This leads to myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Additionally, the biological environment, including the presence of other cells and signaling molecules, can influence how this compound interacts with its targets .
Analyse Biochimique
Biochemical Properties
Cardionogen 2 interacts with various biomolecules in the process of promoting cardiomyocyte formation. It is known to inhibit Wnt/b-catenin dependent transcriptional activity . This interaction with the Wnt/b-catenin pathway suggests that this compound may interact with proteins involved in this pathway, such as β-catenin .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in heart development. In zebrafish embryos, treatment with this compound significantly enlarged both the atrium and ventricle, without causing apparent defects of embryonic morphology or other organ development . In murine ES cells, this compound promotes differentiation into beating cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Wnt/b-catenin pathway. By inhibiting Wnt/b-catenin dependent transcriptional activity, this compound affects gene expression and promotes the formation of cardiomyocytes .
Temporal Effects in Laboratory Settings
Given its role in promoting cardiomyocyte formation, it is likely that its effects would be observed over the course of heart development in zebrafish embryos and murine ES cells .
Metabolic Pathways
Given its interaction with the Wnt/b-catenin pathway, it is likely involved in pathways related to Wnt signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cardionogen 2 involves the formation of a triazolothiadiazole core structure. The synthetic route typically starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-pyridinecarboxylic acid hydrazide under cyclization conditions to yield the triazolothiadiazole core. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cardionogen 2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazolothiadiazole core and the dimethoxyphenyl moiety. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, and can be carried out in solvents like ethanol or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups within the molecule.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce certain functional groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of this compound .
Comparaison Avec Des Composés Similaires
Cardionogen 1: Similar in structure but with different substituents, leading to variations in its cardiogenic activity.
Cardionogen 3: Another structurally related compound with distinct substituents, also modulating cardiogenesis through the Wnt/β-catenin pathway
Cardionogen 2 stands out due to its specific ability to promote cardiomyocyte formation without causing apparent defects in other organ development, making it a unique and valuable tool in cardiogenesis research .
Activité Biologique
Cardionogen 2, a member of a small molecule family known for its cardiogenic properties, has been the subject of various studies focusing on its biological activity, particularly in the context of cardiomyocyte generation and heart development. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's mechanisms of action, effects on cardiac cells, and its potential therapeutic applications.
This compound operates primarily as an inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in cardiac development. The compound has been shown to modulate cardiomyogenesis in a biphasic manner:
- Promotion of Cardiomyocyte Generation : this compound enhances the differentiation of embryonic stem cells (ES cells) into beating cardiomyocytes when administered post-gastrulation. This effect is mediated through the inhibition of Wnt/β-catenin signaling, which is known to suppress cardiogenesis during this developmental stage .
- Inhibition Prior to Gastrulation : Conversely, when applied before gastrulation, this compound inhibits heart formation. This duality underscores the importance of timing in its application for therapeutic purposes .
In Vivo Studies
Studies utilizing zebrafish embryos and murine ES cells have provided insights into the biological activity of this compound:
- Zebrafish Model : In zebrafish embryos treated with this compound, there was a significant increase in cardiac progenitor cells and subsequent cardiomyocyte differentiation. The treatment led to an enlargement of the developing heart due to myocardial hyperplasia .
- Murine ES Cells : In murine ES cell cultures, this compound treatment resulted in elevated expression levels of key cardiac markers such as nkx2.5, cmlc2, and vmhc after gastrulation, indicating successful cardiomyocyte differentiation .
Dose-Response Relationship
The efficacy of this compound is influenced by its concentration. The effective concentration (EC50) for inhibiting Wnt/β-catenin transcriptional activity in murine ES cells was determined to be approximately 23 nM. This precise modulation allows for controlled experimentation and potential therapeutic applications .
Data Table: Summary of Biological Activities
Activity | Effect | Model | Concentration (nM) |
---|---|---|---|
Promotion of Cardiomyocyte Generation | Increased differentiation | Zebrafish embryos | Not specified |
Inhibition of Heart Formation | Decreased differentiation | Murine ES cells | Not specified |
Wnt/β-catenin Inhibition | Reduced transcriptional activity | Murine ES cells | EC50 ~ 23 |
Case Study: Zebrafish Embryo Development
In a controlled study involving zebrafish embryos, researchers observed that treatment with this compound significantly increased the size of the heart by promoting myocardial hyperplasia. The expression levels of cardiac-specific genes were notably higher in treated embryos compared to controls, affirming the compound's role in enhancing cardiogenesis during critical developmental windows .
Case Study: Murine Embryonic Stem Cells
In another study focusing on murine ES cells, pulse treatment with this compound from days 0 to 4 resulted in down-regulation of cardiac markers. However, initiating treatment at day 4 led to enhanced expression of cardiac progenitor markers, demonstrating the compound's potential in directing stem cell fate towards cardiomyocyte lineage depending on timing .
Propriétés
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-22-12-7-6-10(9-13(12)23-2)15-20-21-14(18-19-16(21)24-15)11-5-3-4-8-17-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWRLQUBVOVSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578755-52-9 | |
Record name | 578755-52-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.